molecular formula C13H21N B1517587 [(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine CAS No. 1019606-02-0

[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No. B1517587
M. Wt: 191.31 g/mol
InChI Key: DFKGYDVQBKHVBJ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is a chemical compound with the CAS Number: 1019606-02-0. It has a molecular weight of 191.32 and its IUPAC name is N-(2,4-dimethylbenzyl)-2-methyl-1-propanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for (2,4-Dimethylphenyl)methylamine is 1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 . This indicates that the molecule consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

(2,4-Dimethylphenyl)methylamine is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Catalyst Systems and Polymerization

  • The study of low-valent chromium complexes, including those derived from similar aminopyridine ligands, has contributed to understanding catalyst systems for polymerization and organometallic chemistry. For instance, methylation reactions leading to chromium methyl complexes highlight the versatility of these systems in synthesizing novel organometallic compounds (Noor, Schwarz, & Kempe, 2015).

Amination Processes

  • Research into the amination of biomass-based alcohols has identified amines as crucial intermediates with broad applications in various industries, including pharmaceuticals and agrochemicals. Direct alcohol amination is an attractive process due to water being the main byproduct, highlighting the environmental benefits of such methodologies (Pera‐Titus & Shi, 2014).

Aromatic Polyamines

  • The development of novel aromatic poly(amine-imide)s bearing a pendent triphenylamine group showcases the synthesis and exploration of new materials with potential applications in electronics due to their thermal, photophysical, electrochemical, and electrochromic characteristics (Cheng, Hsiao, Su, & Liou, 2005).

Analytical and Environmental Chemistry

  • The detection and analysis of aliphatic amines in environmental samples, such as marine and lacustrine sediments, have improved understanding of the distribution and adsorption behavior of these compounds, which is vital for assessing their environmental impact and behavior (Wang & Lee, 1990).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKGYDVQBKHVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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